molecular formula C7H6BrN3 B1381568 4-Bromo-3-hydrazinylbenzonitrile CAS No. 1388065-89-1

4-Bromo-3-hydrazinylbenzonitrile

Cat. No. B1381568
M. Wt: 212.05 g/mol
InChI Key: CSXCQOIIRRUCDJ-UHFFFAOYSA-N
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Description

“4-Bromo-3-hydrazinylbenzonitrile” is a chemical compound with the molecular formula C7H6BrN3. It has a molecular weight of 212.05 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for “4-Bromo-3-hydrazinylbenzonitrile” is 1S/C7H6BrN3/c8-6-2-1-5(4-9)3-7(6)11-10/h1-3,11H,10H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-Bromo-3-hydrazinylbenzonitrile” is a powder . It has a molecular weight of 212.05 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

1. Specific Scientific Field The field of application is medicinal chemistry, specifically in the synthesis of pharmaceutical drugs .

3. Methods of Application or Experimental Procedures The synthesis of Vilazodone involves using 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde as starting materials . The intermediate (3-(4-chlorobutyl)-1H-indole-5-) is obtained via hydrolysis of compound 10 . Vilazodone is obtained via a nucleophilic substitution reaction of compounds and 3 6, using the same method as Tim Heinrich’s group .

4. Results or Outcomes The novel synthetic route toward Vilazodone described in the research has an overall yield of 24% and 99% purity . This route is advantageous due to its low cost and high yield, making it more suitable for industrial production .

Future Directions

While specific future directions for “4-Bromo-3-hydrazinylbenzonitrile” are not available, research on similar compounds suggests potential areas of interest. For instance, 4-bromo quinolines, which can be synthesized from compounds like “4-Bromo-3-hydrazinylbenzonitrile”, have been used as key synthetic intermediates for the construction of various bioactive molecules or drugs . This suggests that “4-Bromo-3-hydrazinylbenzonitrile” could potentially be used in the synthesis of new bioactive compounds.

properties

IUPAC Name

4-bromo-3-hydrazinylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-6-2-1-5(4-9)3-7(6)11-10/h1-3,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXCQOIIRRUCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-hydrazinylbenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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